REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[CH:4]1[CH2:5][CH2:6][CH:7]([c:10]2[cH:11][cH:12][c:13]([CH2:14][C:15]#[N:16])[cH:17][cH:18]2)[CH2:8][CH2:9]1.[CH3:22][OH:23].[K+:21].[OH-:20].[OH2:19]>>[CH2:1]([CH2:2][CH3:3])[CH:4]1[CH2:5][CH2:6][CH:7]([c:10]2[cH:11][cH:12][c:13]([CH2:14][C:15](=[O:19])[OH:20])[cH:17][cH:18]2)[CH2:8][CH2:9]1
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Name
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CCCC1CCC(c2ccc(CC#N)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC1CCC(c2ccc(CC#N)cc2)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCCC1CCC(c2ccc(CC(=O)O)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |